Cas no 1181508-02-0 (N-6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl-2-(3-fluorophenyl)acetamide)

N-6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl-2-(3-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 1181508-02-0
- N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide
- N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide
- EN300-28254340
- Z339388666
- N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-2-(3-flu orophenyl)acetamide
- Benzeneacetamide, N-[6-(1H-benzimidazol-1-yl)-3-pyridinyl]-3-fluoro-
- N-6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl-2-(3-fluorophenyl)acetamide
-
- MDL: MFCD13405347
- Inchi: 1S/C20H15FN4O/c21-15-5-3-4-14(10-15)11-20(26)24-16-8-9-19(22-12-16)25-13-23-17-6-1-2-7-18(17)25/h1-10,12-13H,11H2,(H,24,26)
- InChI Key: OBJUPUVFOQTOAS-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)CC(NC1=CN=C(C=C1)N1C=NC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 346.12298928g/mol
- Monoisotopic Mass: 346.12298928g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.8Ų
- XLogP3: 3.2
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- pka: 12.95±0.70(Predicted)
N-6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl-2-(3-fluorophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28254340-0.25g |
N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide |
1181508-02-0 | 95.0% | 0.25g |
$806.0 | 2025-03-19 | |
Enamine | EN300-28254340-1g |
N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide |
1181508-02-0 | 93% | 1g |
$1629.0 | 2023-11-13 | |
Aaron | AR0282FC-5g |
N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide |
1181508-02-0 | 93% | 5g |
$6518.00 | 2023-12-16 | |
1PlusChem | 1P028270-1g |
N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide |
1181508-02-0 | 93% | 1g |
$2076.00 | 2023-12-26 | |
1PlusChem | 1P028270-10g |
N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide |
1181508-02-0 | 93% | 10g |
$8719.00 | 2023-12-26 | |
1PlusChem | 1P028270-50mg |
N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide |
1181508-02-0 | 93% | 50mg |
$596.00 | 2023-12-26 | |
Enamine | EN300-28254340-10.0g |
N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide |
1181508-02-0 | 95.0% | 10.0g |
$7004.0 | 2025-03-19 | |
Enamine | EN300-28254340-0.5g |
N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide |
1181508-02-0 | 95.0% | 0.5g |
$1269.0 | 2025-03-19 | |
Enamine | EN300-28254340-5.0g |
N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide |
1181508-02-0 | 95.0% | 5.0g |
$4722.0 | 2025-03-19 | |
Enamine | EN300-28254340-2.5g |
N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide |
1181508-02-0 | 95.0% | 2.5g |
$3191.0 | 2025-03-19 |
N-6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl-2-(3-fluorophenyl)acetamide Related Literature
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
Additional information on N-6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl-2-(3-fluorophenyl)acetamide
Professional Introduction to N-6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl-2-(3-fluorophenyl)acetamide (CAS No. 1181508-02-0)
N-6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl-2-(3-fluorophenyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1181508-02-0, represents a fusion of heterocyclic moieties that are frequently explored for their pharmacological properties. The presence of a benzodiazole ring system, a pyridine moiety, and a fluorophenyl group contributes to its complex molecular architecture, which may underpin its interaction with biological targets.
The benzodiazole moiety is well-known for its role in central nervous system (CNS) drugs, where it often serves as a key pharmacophore. Its ability to modulate neurotransmitter activity has been extensively studied, leading to the development of compounds with anxiolytic, sedative, and anticonvulsant effects. In the context of N-6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl-2-(3-fluorophenyl)acetamide, the benzodiazole ring may contribute to interactions with receptors such as GABA-A, thereby influencing neuronal excitability. The pyridine ring, another prominent feature of this compound, is frequently incorporated into bioactive molecules due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.
The 3-fluorophenyl group adds an additional layer of complexity to the molecule. Fluoro substitution is a common strategy in drug design due to the ability of fluorine atoms to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. In particular, the fluorine atom in the phenyl ring can influence electronic properties and spatial orientation, potentially fine-tuning the compound's interaction with biological targets. This structural element may contribute to the compound's selectivity and efficacy in preclinical studies.
Recent research in medicinal chemistry has highlighted the importance of multivariate functionalization in designing molecules with enhanced biological activity. The combination of a benzodiazole ring, a pyridine moiety, and a fluorophenyl group in N-6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl-2-(3-fluorophenyl)acetamide exemplifies this approach. Such multifaceted structures are often investigated for their potential as scaffolds for new therapeutic agents. The compound's unique architecture may enable it to interact with multiple targets or modulate signaling pathways in novel ways.
One of the most compelling aspects of this compound is its potential as a lead for drug discovery. The structural features described above suggest that it may possess properties suitable for further optimization into a therapeutic entity. For instance, modifications to the fluorophenyl group or the pyridine moiety could be explored to enhance potency or selectivity. Additionally, computational studies using molecular modeling techniques could provide insights into how this compound interacts with biological targets at the atomic level.
The benzodiazole-pyridine-fluorophenyl triad is not an arbitrary combination but rather a result of careful consideration of structural fragments that have demonstrated biological activity in previous studies. This approach aligns with modern drug discovery strategies that emphasize rational design based on known bioactive scaffolds. By leveraging these preclinical findings, researchers can accelerate the development process and increase the likelihood of identifying compounds with desirable pharmacological profiles.
In conclusion, N-6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl-2-(3-fluorophenyl)acetamide (CAS No. 1181508-02-0) is a structurally complex organic compound with potential applications in pharmaceutical research. Its unique combination of heterocyclic moieties suggests that it may interact with biological targets in ways that could be therapeutically relevant. Further investigation into this compound could yield valuable insights into drug design principles and potentially lead to the development of new treatments for various conditions.
1181508-02-0 (N-6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl-2-(3-fluorophenyl)acetamide) Related Products
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)



